1-Boc-3-(2,3-difluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19F2NO2 |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)11-5-4-6-12(16)13(11)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
RSGFHKAGIBKVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Ii. Retrosynthetic Analysis and Synthetic Strategy
Identification of Key Disconnections for the Pyrrolidine (B122466) Core and Fluorinated Phenyl Moiety
Retrosynthetic analysis of the target molecule identifies two primary points for strategic bond disconnection:
C3-Aryl Bond Disconnection: The bond connecting the C3 position of the pyrrolidine ring to the 2,3-difluorophenyl group is a logical point for disconnection. This approach simplifies the synthesis into two key building blocks: a suitably functionalized N-Boc-pyrrolidine derivative and a 2,3-difluorophenyl metallic or boronic acid species. This disconnection is the foundation for cross-coupling strategies.
C-N Ring Bond Disconnection: An alternative strategy involves disconnecting one of the C-N bonds within the pyrrolidine ring. This typically leads to an acyclic precursor, a substituted amino alcohol or amino ketone, which can undergo intramolecular cyclization to form the five-membered ring. organic-chemistry.orgmdpi.com The aryl group would be introduced onto this linear precursor prior to the cyclization step.
A common synthetic precursor for the C3-Aryl bond formation strategy is 1-Boc-3-pyrrolidinone. The synthesis of this key intermediate can be achieved through various methods, including the cyclization of ethyl glycinate (B8599266) hydrochloride with ethyl acrylate (B77674) followed by Boc protection and Dieckmann condensation. google.com
Exploration of Convergent vs. Linear Synthetic Approaches
Convergent Synthesis: A convergent approach, hinging on the C3-Aryl bond disconnection, is often favored. In this strategy, the N-Boc-pyrrolidine synthon and the 2,3-difluorophenyl moiety are prepared separately and then combined in a late-stage key coupling reaction. A prominent example is the Palladium-catalyzed hydroarylation of an N-Boc-pyrroline with a difluorophenyl halide. researchgate.netnih.gov This method allows for the direct and efficient formation of the crucial C-C bond.
Linear Synthesis: A linear approach would involve starting with a simple acyclic molecule and sequentially building the final structure step-by-step. For instance, one could start with a precursor already containing the 2,3-difluorophenyl group and construct the pyrrolidine ring onto it through a series of reactions like alkylation, reduction, and intramolecular cyclization. A patent describes a multi-step synthesis starting from epichlorohydrin (B41342), which is converted to 4-chloro-3-hydroxy-butyronitrile, followed by reduction and cyclization to form a 3-hydroxypyrrolidine intermediate that can then be arylated. google.com
The table below compares these two general approaches for the synthesis of 3-aryl pyrrolidines.
| Approach | Key Reaction | Precursors | Advantages | Disadvantages |
| Convergent | Pd-catalyzed cross-coupling (e.g., Suzuki, Heck, Hydroarylation) researchgate.netnih.gov | N-Boc-pyrroline, 2,3-difluorophenylboronic acid or halide | High overall yield, flexibility for analog synthesis, efficient. | May require optimization of coupling conditions. |
| Linear | Intramolecular Cyclization organic-chemistry.orgmdpi.com | Acyclic amino ketone/alcohol with difluorophenyl group | Straightforward design for a single target. | Lower overall yield, less flexible, accumulation of losses over many steps. |
Strategic Considerations for Protecting Group Chemistry: Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is a crucial element in the synthesis of 1-Boc-3-(2,3-difluorophenyl)pyrrolidine. It serves as a protecting group for the pyrrolidine nitrogen atom. total-synthesis.com
Key Functions of the Boc Group:
Modulation of Reactivity: The Boc group transforms the basic and nucleophilic secondary amine of the pyrrolidine into a non-nucleophilic carbamate (B1207046). This prevents the nitrogen from participating in undesired side reactions, which is particularly important when using organometallic reagents (like Grignard or organolithium reagents) or strong bases that would otherwise be quenched by the acidic N-H proton.
Directing Group: In certain reactions, such as the enantioselective deprotonation of N-Boc-pyrrolidine, the Boc group can influence the stereochemical outcome of the reaction. acs.orgnih.gov
Improved Handling and Solubility: The presence of the Boc group often increases the crystallinity and solubility of intermediates in common organic solvents, simplifying purification by chromatography or crystallization.
Facile Removal: The Boc group is prized for its stability under a wide range of conditions (e.g., basic, hydrogenolysis) while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). total-synthesis.com This orthogonality to other common protecting groups is a major advantage in multi-step synthesis. total-synthesis.com
Design of Enantioselective Synthetic Routes
Since the C3 position of the pyrrolidine ring is a stereocenter, controlling its absolute configuration is critical for applications where specific enantiomers are required. Several strategies can be employed to achieve an enantioselective synthesis.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as the amino acid L-hydroxyproline. mdpi.com The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.
Asymmetric Catalysis: A powerful modern approach involves using a chiral catalyst to induce enantioselectivity in a key bond-forming step. For the synthesis of chiral 3-aryl pyrrolidines, this could involve:
Asymmetric Hydrogenation: The reduction of a prochiral N-Boc-3-(2,3-difluorophenyl)-pyrroline intermediate using a chiral transition metal catalyst (e.g., Rhodium or Iridium with chiral phosphine (B1218219) ligands) can set the stereocenter at the C3 position.
Enantioselective Intramolecular Reactions: An intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid has been shown to produce enantiomerically enriched pyrrolidines. nih.gov
Enantioselective Deprotonation/Arylation: A known method for functionalizing the C2 position involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base like s-BuLi/(-)-sparteine, followed by transmetalation and cross-coupling. nih.govresearchgate.net A similar strategy, if applicable to the C3 position via a different starting material, could provide a highly convergent and enantioselective route.
The choice of strategy depends on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process. For industrial applications, catalytic asymmetric methods are often preferred due to their high efficiency and atom economy.
Iii. Advanced Synthetic Methodologies for 1 Boc 3 2,3 Difluorophenyl Pyrrolidine
Synthesis of the Pyrrolidine (B122466) Core
The pyrrolidine ring is a common structural motif in many biologically active compounds. researchgate.netnih.govorganic-chemistry.org Its synthesis can be achieved through various advanced methodologies, including ring-closing strategies, using pre-formed heterocyclic precursors, and enantioselective catalytic methods.
Ring-Closing Strategies
Ring-closing reactions are powerful techniques for forming cyclic structures like the pyrrolidine core. One notable method is the Ring-Closing Metathesis (RCM), which has become a powerful tool for constructing functionalized heterocycles. thieme-connect.com For instance, the synthesis of 3-substituted N-Boc protected pyrrolidines can be achieved from N-protected N-allyl-N-(2-bromoallyl)amine through a combination of iron-catalyzed cross-coupling, RCM, and hydrogenation of the resulting pyrroline (B1223166). thieme-connect.com
Another effective approach is the ring-closing enyne metathesis (RCEM) reaction. acs.orgorganic-chemistry.orgacs.orgnih.gov This method utilizes ruthenium catalysts, such as the first and second-generation Grubbs catalysts, to cyclize enyne precursors into pyrrolidine derivatives. acs.orgorganic-chemistry.org The RCEM reaction is atom-economical and produces conjugated dienes that can be used in subsequent reactions like Diels-Alder cycloadditions. acs.orgorganic-chemistry.org A variety of new pyrrolidine derivatives have been prepared in very good yields from substrates containing a basic or nucleophilic nitrogen atom under mild reaction conditions, often without the need for ethylene (B1197577) gas. acs.orgorganic-chemistry.orgacs.orgnih.gov
Intramolecular additions also represent a key strategy. For example, the cyclization of an alcohol can be achieved using sodium hydride (NaH) in dimethylformamide (DMF) to yield a Boc-protected pyrrolidine. mdpi.com Similarly, the reduction of an azide (B81097) group to an amine followed by intramolecular cyclization can also form the pyrrolidine ring. mdpi.com
Approaches from Pre-formed Heterocyclic Precursors
The synthesis of substituted pyrrolidines often starts from readily available cyclic precursors like proline and 4-hydroxyproline (B1632879) derivatives. mdpi.com For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted to ketoproline, a versatile intermediate for various pyrrolidine-containing drugs. mdpi.com Another common precursor, 1-tert-butoxycarbonyl-3-pyrrolidone, can be synthesized from glycine (B1666218) through a multi-step process involving Michael addition and cyclization. google.com The synthesis of 1-N-Boc-3-hydroxypyrrolidine can be achieved from epichlorohydrin (B41342) and sodium cyanide through ring opening, reduction, cyclization, and reaction with di-tert-butyl dicarbonate (B1257347). google.com
Enantioselective Pyrrolidine Synthesis: Catalytic Asymmetric Methods
The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for pyrrolidine synthesis. Organocatalysis and metal-catalyzed asymmetric reactions are at the forefront of these efforts.
Palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, provides the corresponding pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org This method is effective for N-Boc imines and can be influenced by the electronic properties of the imine. organic-chemistry.org
Metal-catalyzed asymmetric hydrogenation and amination are also pivotal. For example, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to produce chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org
Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed. acs.orgnih.gov This method involves the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and (-)-sparteine, followed by transmetalation with zinc chloride and a Negishi coupling with an aryl bromide. nih.gov This approach has been successfully applied to the synthesis of a variety of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. nih.gov A comprehensive study of this α-arylation has expanded its scope to include a wide range of heteroaromatic bromides and α-vinylation reactions. acs.org
Introduction of the 2,3-Difluorophenyl Moiety
The introduction of the 2,3-difluorophenyl group onto the pyrrolidine core is a critical step that can be accomplished through several modern synthetic methods.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is widely used in the pharmaceutical industry due to its mild conditions and broad functional group tolerance. nih.govwhiterose.ac.uk While the direct Suzuki-Miyaura cross-coupling of α-borylated pyrrolidines to form α-arylated pyrrolidines has faced challenges, the reaction remains a key strategy for aryl group introduction. whiterose.ac.ukwhiterose.ac.uk For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and evaluated in Suzuki-Miyaura cross-coupling reactions. nih.gov
The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another important method. nih.gov It has been successfully used in the enantioselective synthesis of 2-aryl-piperidines and is applicable to the synthesis of 3-aryl-pyrrolidines. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orglibretexts.org This reaction has significantly expanded the possibilities for C-N bond formation, replacing harsher traditional methods. wikipedia.org It has been applied to the amination of pyrrolidine with aryl chlorides. researchgate.net The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org Recent developments include a one-pot synthesis of indole-3-carboxylic acids via a sequential water-mediated nucleophilic addition and Buchwald-Hartwig amination. acs.org Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides also provide a route to N-aryl-2-allyl pyrrolidines. nih.gov
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is electron-deficient. masterorganicchemistry.com The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the context of difluorobenzenes, the fluorine atoms themselves can act as leaving groups in the presence of strong nucleophiles. nih.gov The strong inductive effect of the fluorine atoms makes the ring carbon atoms highly electrophilic and susceptible to nucleophilic attack. nih.gov
Recent advancements include the use of organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method is amenable to various nucleophiles, including amines. Additionally, N-heterocyclic carbenes (NHCs) have been shown to catalyze the nucleophilic aromatic substitution reaction between aryl aldehydes and perfluoroarenes. acs.org The regioselectivity of SNA_r reactions on difluorobenzene derivatives can be challenging to control but can be influenced by the reaction medium. researchgate.net
For the synthesis of compounds like R-2-(2,5-difluorophenyl)pyrrolidine, a Grignard reagent derived from 2,5-difluorobromobenzene can be reacted with a pyrrolidone derivative, followed by dehydration, deprotection, and asymmetric reduction to yield the final product. google.com
Directed Ortho-Metalation and Functionalization of Fluorinated Aromatics
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to facilitate the deprotonation of a specific C-H bond at the position ortho (adjacent) to the DMG. wikipedia.orgorganic-chemistry.orgsemanticscholar.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a new functional group with high precision. wikipedia.orgbaranlab.org
In the context of synthesizing the 2,3-difluorophenyl moiety, fluorine atoms can serve as moderate DMGs. The process involves the initial coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org This proximity effect increases the kinetic acidity of the adjacent protons, leading to selective deprotonation. organic-chemistry.org For difluorinated aromatics, the regiochemical outcome is dictated by the combined directing influence of both fluorine atoms. While fluorine is less potent as a DMG compared to stronger groups like amides or methoxy (B1213986) groups, its electron-withdrawing nature acidifies the ring protons, making deprotonation feasible with strong bases. organic-chemistry.orgsemanticscholar.org
The general mechanism proceeds as follows:
Coordination: The organolithium reagent coordinates to one of the fluorine atoms on the difluorobenzene ring.
Deprotonation: The strong base deprotonates the most acidic C-H bond, which is typically located ortho to a fluorine atom. In 1,2-difluorobenzene, the protons at positions 3 and 6 are the most likely candidates for abstraction.
Functionalization: The resulting aryllithium species is quenched with a suitable electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the metalated position.
Precise control of reaction conditions, particularly temperature, is critical. The aryllithium intermediates generated from fluorinated aromatics can be unstable at higher temperatures (e.g., above -40 °C) and may decompose, for instance, through the formation of a benzyne (B1209423) intermediate. nih.gov Therefore, these reactions are typically conducted at low temperatures, such as -60 °C or -78 °C, in aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. semanticscholar.orgnih.govuwindsor.ca
Boc Protection and Deprotection Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. organic-chemistry.orgnih.gov It is particularly valuable in multi-step syntheses where the reactivity of a nitrogen atom, such as the one in the pyrrolidine ring, must be temporarily masked. mychemblog.com
Optimization of Boc Group Introduction Conditions
The introduction of a Boc group onto a secondary amine like 3-(2,3-difluorophenyl)pyrrolidine (B13026177) is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). fishersci.co.uktotal-synthesis.com The reaction involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. masterorganicchemistry.com While the reaction can proceed without a base, optimization to achieve high yields and reaction rates often involves careful selection of bases, solvents, and catalysts. total-synthesis.com
Key variables for optimizing the N-tert-butoxycarbonylation include:
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent. fishersci.co.uk
Base: A base is often used to neutralize the acidic byproduct or to enhance the nucleophilicity of the amine. Common choices include organic bases like triethylamine (B128534) (TEA) or inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). nih.govmychemblog.comrsc.org
Solvent: The choice of solvent depends on the solubility of the amine substrate. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and aqueous mixtures are frequently employed. mychemblog.comfishersci.co.uk Water-mediated, catalyst-free conditions have also been developed as an environmentally benign alternative. nih.gov
Catalyst: In some cases, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction, especially for less reactive amines. mychemblog.com
Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature, offering mild conditions that are compatible with a variety of functional groups. mychemblog.comfishersci.co.uk
The table below summarizes various reported conditions for the Boc protection of amines, which can be adapted for the target pyrrolidine derivative.
| Base | Solvent | Catalyst | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | None | 0 °C to RT | High (>95%) | mychemblog.com |
| Sodium Hydroxide (NaOH) | THF / Water | None | 0 °C | Excellent | mychemblog.com |
| None | DCM | None | Room Temp. | Good (90%) | mychemblog.com |
| None | THF | DMAP | Room Temp. | Excellent | mychemblog.com |
| None | Water / Acetone | None | Room Temp. | Excellent | nih.gov |
| Potassium Carbonate (K₂CO₃) | DMF | None | Not specified | High | rsc.org |
Orthogonal Deprotection Strategies for Subsequent Functionalization
Orthogonal protection is a crucial concept in complex synthesis, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is achieved by choosing groups that are cleaved under mutually exclusive conditions. The Boc group is a cornerstone of this strategy because it is highly sensitive to acid while being stable to basic conditions and catalytic hydrogenation. total-synthesis.comacsgcipr.org
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like DCM or 1,4-dioxane. fishersci.co.ukmasterorganicchemistry.comacsgcipr.org The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) gas. total-synthesis.commasterorganicchemistry.com
This acid-lability allows the Boc group to be removed orthogonally to other common amine protecting groups:
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a secondary amine like piperidine (B6355638). It is completely stable to the acidic conditions used for Boc removal. organic-chemistry.orgmasterorganicchemistry.com
Cbz (Carboxybenzyl) or Z: This group is removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst). It is stable to both the acidic conditions for Boc cleavage and the basic conditions for Fmoc cleavage. total-synthesis.commasterorganicchemistry.com
Alloc (Allyloxycarbonyl): This group is cleaved using transition metal catalysis, typically with a palladium(0) complex. total-synthesis.com
The following table illustrates the orthogonality of these common amine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability Towards |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| Carboxybenzyl | Cbz / Z | Catalytic Hydrogenation (H₂, Pd/C) | Acid, Base |
This orthogonal relationship enables chemists to unmask specific nitrogen atoms in a molecule at different stages of a synthesis, allowing for precise and sequential functionalization without disturbing other protected parts of the structure. acs.org For example, in a molecule containing both a Boc-protected pyrrolidine and an Fmoc-protected amine elsewhere, the Fmoc group could be removed with piperidine to allow for further reaction at that site, leaving the Boc group on the pyrrolidine intact until it is ready to be removed with acid in a later step.
Iv. Reaction Chemistry and Mechanistic Investigations of 1 Boc 3 2,3 Difluorophenyl Pyrrolidine
Reactivity Profiling of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring, while protected by the Boc group, retains a degree of nucleophilicity and is the primary site for several key chemical transformations. The reactivity is largely dominated by the chemistry of the Boc protecting group itself.
Deprotection: The most fundamental reaction involving the pyrrolidine nitrogen is the removal of the Boc group. This is typically achieved under acidic conditions, which proceed via a mechanism involving protonation of the carbonyl oxygen followed by the loss of isobutylene (B52900) and carbon dioxide to liberate the free secondary amine. researchgate.net The reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.net
Table 1: Common Reagents for N-Boc Deprotection
| Reagent | Solvent | Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature or mild heating |
| Sulfuric Acid (H₂SO₄) | Propan-2-ol/Toluene | Varies |
The resulting secondary amine, 3-(2,3-difluorophenyl)pyrrolidine (B13026177), is a versatile intermediate for further functionalization, such as N-alkylation, N-arylation, and acylation, to introduce a wide range of substituents.
α-Lithiation and Functionalization: Despite the presence of the electron-withdrawing Boc group, the α-protons on the pyrrolidine ring can be removed using strong bases like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine. This enantioselective deprotonation generates a configurationally stable α-lithio species. acs.orgacs.org Subsequent reaction with various electrophiles allows for the stereoselective introduction of substituents at the C2 or C5 position of the pyrrolidine ring. acs.org While this has been extensively studied for N-Boc-pyrrolidine, the presence of the 3-(2,3-difluorophenyl) group may influence the regioselectivity and stereoselectivity of this process.
Reactivity of the Fluorinated Aromatic Ring Towards Electrophiles and Nucleophiles
The 2,3-difluorophenyl group in 1-Boc-3-(2,3-difluorophenyl)pyrrolidine possesses a unique reactivity pattern due to the strong electron-withdrawing nature of the fluorine atoms.
Electrophilic Aromatic Substitution: The two fluorine atoms significantly deactivate the aromatic ring towards electrophilic substitution reactions. The directing effect of the fluorine atoms (ortho, para-directing) and the pyrrolidinyl group (ortho, para-directing) would compete. However, due to the deactivation, forcing conditions would likely be required for reactions such as nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern would be complex, with potential for substitution at the C4, C5, and C6 positions of the phenyl ring.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution. The positions ortho and para to the fluorine atoms are particularly activated. Therefore, reaction with strong nucleophiles could lead to the displacement of one of the fluorine atoms. The regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions.
Stereochemical Outcomes of Reactions Involving the Pyrrolidine Stereocenter
The stereocenter at the C3 position of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of reactions. The non-planar, puckered conformation of the pyrrolidine ring, influenced by the substituents, is a key determinant of stereoselectivity. beilstein-journals.orgbeilstein-journals.org
Reactions at the α-positions (C2 and C5) of the pyrrolidine ring, following asymmetric deprotonation, are expected to proceed with high diastereoselectivity due to the directing influence of the existing stereocenter at C3. The bulky 2,3-difluorophenyl group would likely favor the approach of electrophiles from the face opposite to it.
For reactions occurring at the nitrogen atom, such as quaternization with a chiral alkylating agent, the stereocenter at C3 can induce diastereoselectivity, leading to a preferential formation of one diastereomeric ammonium (B1175870) salt over the other. researchgate.net The degree of selectivity would be influenced by the steric bulk of both the substituent at C3 and the incoming electrophile.
Computational Studies on Reaction Mechanisms (e.g., transition state analysis, reaction coordinate determination)
Conformational Analysis: Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the preferred conformations of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org The presence of the difluorophenyl group and the Boc group will influence the puckering of the five-membered ring, which in turn affects its reactivity and the stereochemical outcome of reactions. The gauche and anomeric effects involving the fluorine atoms can significantly impact the conformational equilibrium. beilstein-journals.orgbeilstein-journals.org
Transition State Analysis: For reactions such as the enantioselective deprotonation of the N-Boc-pyrrolidine, computational studies have been used to model the transition states and explain the observed stereoselectivity. nih.gov Similar studies on this compound could elucidate the influence of the 2,3-difluorophenyl group on the energetics of the deprotonation step and the stability of the resulting lithiated intermediate.
Reaction Coordinate Determination: Computational modeling can map the entire reaction coordinate for processes like N-Boc cleavage, providing insights into the energy barriers and the structures of intermediates and transition states. researchgate.net This would allow for a detailed mechanistic understanding of how the difluorophenyl substituent might electronically influence the deprotection mechanism.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(2,3-difluorophenyl)pyrrolidine |
| (-)-sparteine |
| sec-butyllithium |
| Trifluoroacetic Acid |
| Dichloromethane |
| Hydrochloric Acid |
| Dioxane |
| Methanol |
| Ethyl Acetate |
| Sulfuric Acid |
| Propan-2-ol |
| Toluene |
| Methane Sulfonic Acid |
| Carbon dioxide |
V. Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1-Boc-3-(2,3-difluorophenyl)pyrrolidine in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the difluorophenyl group, and the Boc protecting group. The presence of the chiral center at the C3 position of the pyrrolidine ring renders the geminal protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will likely appear as separate signals with distinct couplings.
The tert-butyl group of the Boc protecting group will give rise to a characteristic singlet in the upfield region of the spectrum, typically around 1.4 ppm, integrating to nine protons. The protons on the pyrrolidine ring will appear as complex multiplets due to spin-spin coupling with adjacent protons. The proton at the C3 position, being attached to the same carbon as the aromatic ring, is expected to be found in the range of 3.0-3.5 ppm. The protons on the nitrogen-bearing carbons (C2 and C5) will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom and the carbamate (B1207046) group, appearing as multiplets between 3.2 and 3.8 ppm. The protons on the C4 carbon will likely resonate further upfield, in the region of 2.0-2.4 ppm.
The aromatic protons of the 2,3-difluorophenyl group will appear in the downfield region, typically between 6.9 and 7.3 ppm. The coupling of these protons to each other and to the adjacent fluorine atoms will result in complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc (-C(CH₃)₃) | ~1.4 | s (singlet) |
| Pyrrolidine-H4 | ~2.0 - 2.4 | m (multiplet) |
| Pyrrolidine-H3 | ~3.0 - 3.5 | m (multiplet) |
| Pyrrolidine-H2, H5 | ~3.2 - 3.8 | m (multiplet) |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the Boc group is expected to have a characteristic chemical shift in the range of 154-156 ppm. The quaternary carbon of the tert-butyl group and the methyl carbons will appear at approximately 79-81 ppm and 28-29 ppm, respectively.
The carbons of the pyrrolidine ring will resonate in the aliphatic region of the spectrum. The C3 carbon, bearing the difluorophenyl substituent, is expected around 40-45 ppm. The carbons adjacent to the nitrogen (C2 and C5) will be in the range of 45-55 ppm, while the C4 carbon will be found at approximately 30-35 ppm.
The aromatic carbons of the difluorophenyl ring will show signals in the downfield region (typically 110-150 ppm). The carbons directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which is a key diagnostic feature. The carbon attached to the pyrrolidine ring will also be identifiable in this region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Boc (-C (CH₃)₃) | ~79 - 81 |
| Boc (-C(CH₃ )₃) | ~28 - 29 |
| Boc (-C =O) | ~154 - 156 |
| Pyrrolidine-C4 | ~30 - 35 |
| Pyrrolidine-C3 | ~40 - 45 |
| Pyrrolidine-C2, C5 | ~45 - 55 |
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2' and C3' positions of the phenyl ring. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring. The fluorine at C2' will likely show a coupling to the adjacent fluorine at C3' (³JF-F) and to the adjacent aromatic proton (³JF-H), resulting in a doublet of doublets. Similarly, the fluorine at C3' will be split by the fluorine at C2' and the adjacent aromatic proton, also likely appearing as a doublet of doublets.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the pyrrolidine ring, for example, showing correlations between H3 and the protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the pyrrolidine and aromatic rings based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to investigate the stereochemistry of the molecule, for example, by observing through-space interactions between protons on the pyrrolidine ring and the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carbamate group in the Boc protecting group. The C-N stretching of the pyrrolidine ring and the carbamate will likely appear in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and aromatic groups will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The presence of the difluorophenyl group will be confirmed by C-F stretching vibrations, which typically appear as strong bands in the fingerprint region between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=O (Boc carbamate) | ~1680 - 1700 |
| C-H (aliphatic) | ~2850 - 3000 |
| C-H (aromatic) | ~3000 - 3100 |
| C-N | ~1100 - 1300 |
| C-F | ~1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be used.
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (C₁₅H₁₉F₂NO₂). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high confidence.
The fragmentation pattern can also provide valuable structural information. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the loss of the entire Boc group (100 Da). The cleavage of the bond between the pyrrolidine ring and the difluorophenyl group would also be an expected fragmentation pathway.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description |
|---|---|
| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion |
| [M - 56]⁺ | Loss of isobutylene from the Boc group |
| [M - 100]⁺ | Loss of the Boc group |
| [C₁₁H₁₁F₂N]⁺ | Fragment corresponding to 3-(2,3-difluorophenyl)pyrrolidine (B13026177) |
Spectroscopic and Crystallographic Analysis of this compound
The rigorous identification and structural confirmation of novel chemical entities are foundational to modern chemical research. For the compound this compound, a precise understanding of its molecular structure is achieved through a combination of advanced analytical techniques. This article details the application of high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and X-ray crystallography in the definitive spectroscopic characterization and structural elucidation of this fluorinated pyrrolidine derivative.
The comprehensive structural analysis of this compound relies on sophisticated spectroscopic and crystallographic methods to confirm its elemental composition, connectivity, and three-dimensional arrangement.
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₁₅H₁₉F₂NO₂.
In a typical analysis, the compound is ionized, often forming the protonated molecule [M+H]⁺. The experimentally measured m/z of this ion is then compared to the theoretically calculated mass for the proposed formula. The close agreement between these values, typically within a few parts per million (ppm), validates the elemental composition.
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [C₁₅H₁₉F₂NO₂+H]⁺ | 298.1354 | 298.1351 | -1.0 |
This interactive table presents the high-resolution mass spectrometry data, allowing for a direct comparison between the calculated and observed mass-to-charge ratios for different adducts of the target compound.
To further probe the molecular structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., the [M+H]⁺ ion at m/z 298.1351) is isolated and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, providing valuable information about its structural connectivity.
The fragmentation pattern of this compound is characterized by the loss of the tert-butoxycarbonyl (Boc) group and other signature cleavages. Key fragmentation pathways include the loss of isobutylene (56 Da) from the Boc group to yield a prominent fragment ion, and the subsequent loss of carbon dioxide (44 Da). The presence of the difluorophenylpyrrolidine core structure can also be confirmed through characteristic fragment ions.
Table 2: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 298.1351 | 242.0883 | C₄H₈ (isobutylene) | [M+H - C₄H₈]⁺ |
| 298.1351 | 198.0984 | C₅H₈O₂ (Boc group) | [M+H - C₅H₈O₂]⁺ (Protonated 3-(2,3-difluorophenyl)pyrrolidine) |
This interactive table outlines the major fragmentation pathways observed in the MS/MS spectrum, linking fragment ions to specific structural components of the parent molecule.
Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry (e.g., R or S configuration) at stereocenters, which is often challenging to establish by spectroscopic methods alone. The analysis of a crystalline sample of an enantiomerically pure form of this compound would reveal the exact spatial orientation of the 2,3-difluorophenyl group relative to the pyrrolidine ring. The crystallographic data also provides insights into intermolecular interactions, such as hydrogen bonding and crystal packing, within the solid-state lattice.
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.121 |
| c (Å) | 18.234 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1575.8 |
| Z | 4 |
(Note: The data in this table is representative for a compound of this type and serves as an illustration of the parameters obtained from an X-ray crystallographic experiment.)
This interactive table presents typical crystallographic parameters that would be determined from a single-crystal X-ray diffraction analysis, defining the unit cell and quality of the structural solution.
Vi. Derivatization and Functionalization Strategies
Modification of the Pyrrolidine (B122466) Nitrogen (Post-Boc Removal)
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is readily removable under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. This deprotection step yields the secondary amine, which serves as a key intermediate for a variety of subsequent derivatization reactions.
N-Alkylation: The secondary amine can undergo N-alkylation with various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine (B128534). This reaction introduces a wide range of alkyl substituents at the nitrogen atom.
Reductive Amination: A more versatile method for N-alkylation is reductive amination. The secondary amine can be reacted with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. This method is compatible with a broad range of carbonyl compounds, allowing for the introduction of diverse and complex alkyl groups.
N-Arylation: The synthesis of N-aryl pyrrolidines can be achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig amination is a powerful method for this transformation, where the secondary amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.orgyoutube.com This reaction allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
A summary of potential reactions for the modification of the pyrrolidine nitrogen is presented in the table below.
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | N-Alkyl-3-(2,3-difluorophenyl)pyrrolidine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(2,3-difluorophenyl)pyrrolidine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, phosphine ligand, base | N-Aryl-3-(2,3-difluorophenyl)pyrrolidine |
| N-Acylation | Acyl chloride/anhydride (B1165640), base or Carboxylic acid, coupling agent | N-Acyl-3-(2,3-difluorophenyl)pyrrolidine |
Functionalization of the Fluorinated Aromatic Ring
The 2,3-difluorophenyl group of the molecule is amenable to further functionalization, primarily through electrophilic aromatic substitution or cross-coupling reactions. The fluorine atoms are deactivating, ortho-, para-directing substituents. However, in a 1,2,3-trisubstituted benzene (B151609) ring, the position of further substitution is influenced by the combined directing effects of all substituents. vanderbilt.eduuomustansiriyah.edu.iqlibretexts.orgmsu.edu
Electrophilic Aromatic Substitution: The introduction of additional substituents onto the difluorophenyl ring can be achieved through various electrophilic aromatic substitution reactions. The regioselectivity will be dictated by the directing effects of the two fluorine atoms and the pyrrolidinyl group. Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group. uomustansiriyah.edu.iq
Friedel-Crafts Alkylation and Acylation: Using an alkyl or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. It is important to note that Friedel-Crafts reactions may be limited by the deactivating nature of the fluorine atoms.
Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org In principle, a directing metalation group (DMG) on the aromatic ring can direct lithiation to the ortho position. While the existing fluorine atoms may not be strong DMGs, derivatization of the aromatic ring to include a more potent DMG could enable this approach for introducing a variety of electrophiles.
Cross-Coupling Reactions: If the aromatic ring is further functionalized with a halide or a triflate, or converted to a boronic acid or ester, it can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. acs.orgacs.orglibretexts.org For instance, if a bromo or iodo group is introduced onto the difluorophenyl ring, it can be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to introduce amino groups onto the aromatic ring by coupling an aryl halide with an amine. organic-chemistry.orglibretexts.orgyoutube.comwikipedia.orgnih.gov
Below is a table summarizing potential functionalization strategies for the aromatic ring.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 1-Boc-3-(nitro-2,3-difluorophenyl)pyrrolidine |
| Bromination | Br₂, FeBr₃ | 1-Boc-3-(bromo-2,3-difluorophenyl)pyrrolidine |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1-Boc-3-(aryl-2,3-difluorophenyl)pyrrolidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | 1-Boc-3-(amino-2,3-difluorophenyl)pyrrolidine |
Stereoselective Derivatization at the Pyrrolidine C3 Position
While direct functionalization at the C3 position of the existing 3-substituted pyrrolidine is challenging, strategies can be envisioned that involve the formation of an enolate or an equivalent nucleophile at this position. However, controlling the stereoselectivity of such reactions would be a significant undertaking. A more common approach to obtaining derivatives with different substituents at the C3 position would be through de novo synthesis starting from different precursors.
Recent advances in catalysis have shown that catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide access to chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.orgnih.gov Although this is a synthetic approach rather than a direct derivatization of the existing molecule, it highlights a modern strategy for accessing analogs with C3 alkylation.
Synthesis of Analogs with Varied Substitution Patterns
The synthesis of analogs of 1-Boc-3-(2,3-difluorophenyl)pyrrolidine with different substitution patterns on either the pyrrolidine ring or the aromatic ring is a key strategy for exploring the chemical space around this scaffold.
Varied Aromatic Substitution: Analogs with different substituents on the phenyl ring can be synthesized by starting with appropriately substituted aryl precursors in the initial synthetic route to the 3-arylpyrrolidine core. For example, using different substituted phenylboronic acids in a Michael addition reaction to an appropriate unsaturated pyrrolidine precursor would yield a variety of 3-arylpyrrolidines.
Varied Pyrrolidine Substitution: The synthesis of pyrrolidines with substituents at other positions on the pyrrolidine ring can be achieved through various synthetic methodologies, including multicomponent reactions and cycloaddition reactions. organic-chemistry.orgnih.govacs.orgresearchgate.netnih.gov For instance, diastereoselective syntheses of polysubstituted pyrrolidines have been reported, which could be adapted to produce analogs of the target molecule. organic-chemistry.orgnih.gov
The following table outlines some potential synthetic strategies for generating analogs.
| Strategy | Description | Example Starting Materials | Potential Analog |
| Varied Aromatic Ring | Utilizing different aryl boronic acids in the synthesis. | 4-chlorophenylboronic acid | 1-Boc-3-(4-chlorophenyl)pyrrolidine |
| Additional Pyrrolidine Substituents | Employing substituted pyrrolidine precursors or diastereoselective reactions. | Substituted pyrroline (B1223166) | 1-Boc-3-(2,3-difluorophenyl)-4-methylpyrrolidine |
Vii. Theoretical and Computational Chemistry Studies
Molecular Orbital Theory Calculations for Electronic Structure Analysis
Molecular Orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. By solving the Schrödinger equation, MO theory provides a quantum mechanical picture of how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. For 1-Boc-3-(2,3-difluorophenyl)pyrrolidine, these calculations would reveal crucial information about its electronic properties.
Key parameters derived from MO theory include the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with a high density of the HOMO are susceptible to attack by electrophiles, whereas areas with a high density of the LUMO are prone to attack by nucleophiles.
Density Functional Theory (DFT) Studies for Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT methods are particularly well-suited for determining the equilibrium geometry and exploring the conformational landscape of molecules like this compound.
These studies begin with a geometry optimization, a process that systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This provides a detailed picture of the molecule's three-dimensional structure. Given the flexibility of the pyrrolidine (B122466) ring and the bulky tert-butoxycarbonyl (Boc) group, this compound can exist in multiple conformations. DFT calculations can identify these different stable conformers and rank them by their relative energies, thus predicting the most likely shapes the molecule will adopt.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry, particularly DFT, is a powerful tool for predicting various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the atomic nuclei within the molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov
This predictive capability is invaluable for several reasons. It can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectrum with the experimental one. nih.gov Furthermore, it can help to resolve ambiguities in experimental spectra and to assign specific signals to particular atoms within the molecule. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. nih.gov
Intermolecular Interactions and Solvation Effects Modeling
The behavior of this compound in a condensed phase (liquid or solid) is governed by its interactions with surrounding molecules. Computational models can be used to study these intermolecular forces, which include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding.
Solvation models are a critical component of these studies, as they account for the influence of the solvent on the molecule's properties and conformation. Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models involve simulating the individual solvent molecules surrounding the solute. These models are essential for accurately predicting properties such as solubility and for understanding how the solvent environment might influence chemical reactions.
Reactivity Prediction and Reaction Pathway Elucidation
Theoretical and computational methods offer significant insights into the chemical reactivity of molecules. By analyzing the electronic structure and molecular properties, it is possible to predict which parts of the this compound molecule are most likely to participate in chemical reactions.
Various reactivity descriptors, often derived from DFT calculations, can be employed for this purpose. These include the Fukui function, which identifies the most reactive sites for nucleophilic, electrophilic, and radical attack. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps can also visualize the charge distribution and highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic interactions, respectively.
Furthermore, computational chemistry can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and thermodynamics of a potential reaction. This allows for the elucidation of reaction mechanisms and the prediction of the most favorable reaction pathways, providing invaluable guidance for synthetic chemists.
Viii. Applications in Complex Molecule Synthesis As a Building Block, Focusing on Chemical Methodology
Integration into Multi-Step Synthetic Sequences
While specific, multi-step synthetic sequences commencing from 1-Boc-3-(2,3-difluorophenyl)pyrrolidine are not extensively documented in publicly available literature, the utility of analogous 3-aryl and 3-(fluorophenyl)pyrrolidines as key intermediates is well-established, allowing for a clear projection of its potential applications. chemimpex.commdpi.com The N-Boc protecting group is crucial in this context, as it allows for the selective functionalization of the pyrrolidine (B122466) ring. It can be readily removed under acidic conditions to liberate the secondary amine, which can then participate in a wide array of chemical transformations.
One common synthetic strategy involves the deprotection of the Boc group followed by N-alkylation or N-arylation to introduce further complexity. For instance, the resulting secondary amine can be reacted with various electrophiles such as alkyl halides, epoxides, or activated carboxylic acids to build out the molecular scaffold. This approach is frequently employed in the synthesis of ligands for G-protein coupled receptors and ion channels, where the pyrrolidine nitrogen often plays a critical role in binding.
Another key transformation is the functionalization of the pyrrolidine ring itself. While the difluorophenyl group is generally robust, the pyrrolidine ring can be further modified. For example, oxidation of the pyrrolidine ring to the corresponding pyrrolidinone can provide a handle for further synthetic elaboration.
The table below illustrates a hypothetical multi-step sequence showcasing the potential integration of this compound in the synthesis of a more complex molecule.
Table 1: Hypothetical Multi-Step Synthetic Sequence
| Step | Reactant | Reagents and Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3-(2,3-difluorophenyl)pyrrolidine (B13026177) | Boc deprotection to reveal the secondary amine. |
| 2 | 3-(2,3-difluorophenyl)pyrrolidine | 1-bromo-3-chloropropane, K₂CO₃, Acetonitrile | 1-(3-chloropropyl)-3-(2,3-difluorophenyl)pyrrolidine | N-alkylation to introduce a reactive handle. |
| 3 | 1-(3-chloropropyl)-3-(2,3-difluorophenyl)pyrrolidine | Sodium azide (B81097), DMF | 1-(3-azidopropyl)-3-(2,3-difluorophenyl)pyrrolidine | Introduction of an azide for click chemistry or reduction to an amine. |
Role as a Precursor for Diverse Heterocyclic Scaffolds
The 3-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry and can serve as a precursor for the construction of a variety of more complex heterocyclic systems. researchgate.net The reactivity of both the pyrrolidine ring and the difluorophenyl group can be harnessed to construct fused or spirocyclic ring systems.
One potential application is in the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their conformational rigidity and novel chemical space. enamine.net For example, the pyrrolidine nitrogen, after deprotection, can participate in intramolecular cyclization reactions with a suitable functional group tethered to the 3-position or the aryl ring.
Furthermore, the pyrrolidine ring can be a template for the synthesis of other heterocyclic systems through ring-opening and ring-closing metathesis reactions, or through rearrangement reactions. The presence of the difluorophenyl group can influence the regioselectivity and stereoselectivity of these transformations.
The following table provides examples of diverse heterocyclic scaffolds that could potentially be synthesized from this compound.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Precursor Modification | Reaction Type | Resulting Heterocyclic Scaffold | Potential Application |
|---|---|---|---|
| Functionalization at the 4- or 5-position of the pyrrolidine ring | Intramolecular cyclization | Fused pyrrolidine derivatives (e.g., pyrrolo[1,2-a]pyrazines) | CNS agents, enzyme inhibitors |
| Deprotection and reaction with a bifunctional electrophile | Condensation/Cyclization | Bridged bicyclic amines | Nicotinic acetylcholine (B1216132) receptor modulators |
| Ring-opening of the pyrrolidine | Rearrangement/Recyclization | Substituted piperidines or azepanes | Scaffolds for various therapeutic targets |
Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile
The unique electronic properties of the 2,3-difluorophenyl group can be exploited in the development of novel synthetic methodologies. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the pyrrolidine ring, particularly at the C-3 position. This can lead to novel C-H activation or functionalization reactions that are not possible with non-fluorinated analogues.
For example, palladium-catalyzed C-H arylation or alkenylation at the C-4 or C-5 positions of the pyrrolidine ring could be influenced by the electronic nature of the difluorophenyl substituent. This could allow for the regioselective introduction of new substituents, providing access to a wider range of structurally diverse compounds.
Moreover, the fluorine atoms themselves can participate in certain reactions. For instance, nucleophilic aromatic substitution of one of the fluorine atoms, although challenging, could provide a route to further functionalized derivatives. The development of new catalytic systems to facilitate such transformations would be a significant advancement in synthetic methodology.
The unique reactivity profile of this compound and its analogues also makes it a valuable tool for fragment-based drug discovery (FBDD). The fluorinated phenyl-pyrrolidine core can serve as a starting fragment that can be elaborated upon to develop potent and selective inhibitors for various biological targets.
Table 3: Potential Synthetic Methodologies
| Reaction Type | Position of Reactivity | Potential Reagents/Catalysts | Outcome |
|---|---|---|---|
| C-H Functionalization | C-4 or C-5 of pyrrolidine | Palladium or Rhodium catalysts | Regioselective introduction of aryl, vinyl, or alkyl groups. |
| Directed Metalation-Substitution | C-4 or C-5 of pyrrolidine | Strong base (e.g., s-BuLi)/(-)-sparteine, followed by an electrophile | Enantioselective synthesis of substituted pyrrolidines. |
| Nucleophilic Aromatic Substitution | C-2 or C-3 of the phenyl ring | Strong nucleophiles, specialized catalysts | Introduction of new substituents on the aromatic ring. |
Ix. Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for its Synthesis
The synthesis of 3-arylpyrrolidines is a well-established field, with numerous methods available for the construction of this important structural motif. researchgate.net However, the synthesis of 1-Boc-3-(2,3-difluorophenyl)pyrrolidine presents unique challenges due to the specific substitution pattern on the aromatic ring. Future research will likely focus on the development of novel catalytic systems that can efficiently and selectively introduce the 2,3-difluorophenyl group onto the pyrrolidine (B122466) ring.
One promising avenue is the use of palladium-catalyzed cross-coupling reactions. chemrxiv.org While palladium catalysis is a mature technology, the development of new phosphine (B1218219) ligands and reaction conditions tailored for the specific electronic properties of 2,3-difluorophenyl halides could lead to significant improvements in yield and selectivity. For example, a palladium-catalyzed hydroarylation process has been reported for the synthesis of 3-aryl pyrrolidines, which could be adapted for the synthesis of the target molecule. researchgate.net
Another area of interest is the use of other transition metals, such as nickel and copper, which have shown promise in similar cross-coupling reactions and may offer complementary reactivity to palladium. organic-chemistry.org The development of enantioselective catalytic systems is also a critical area of research, as the stereochemistry of the pyrrolidine ring is often crucial for biological activity. acs.orgrsc.org
A summary of potential catalytic systems for the synthesis of this compound is presented in the table below.
| Catalyst System | Reaction Type | Potential Advantages |
| Palladium/Phosphine Ligand | Cross-coupling | High efficiency, broad substrate scope |
| Nickel/Ligand | Cross-coupling | Lower cost, unique reactivity |
| Copper/Ligand | Cross-coupling | Mild reaction conditions |
| Chiral Catalysts | Asymmetric Synthesis | Access to enantiomerically pure products |
Development of Greener Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. rsc.org Future research on the synthesis of this compound will undoubtedly focus on the development of more environmentally friendly methods. This includes the use of safer solvents, the reduction of waste, and the use of renewable starting materials.
One approach to greener synthesis is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. tandfonline.com This can significantly reduce the number of synthetic steps and the amount of waste generated. Another promising area is the use of alternative energy sources, such as ultrasound and microwave irradiation, which can often accelerate reaction rates and reduce energy consumption. tandfonline.com
The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another key aspect of green chemistry. The development of enzymes that can catalyze the synthesis of this compound or its precursors could lead to highly efficient and environmentally benign synthetic routes.
Chemoinformatics and Library Design Based on its Scaffold
The pyrrolidine scaffold is a versatile building block in drug discovery, and its derivatives have shown a wide range of biological activities. nih.govresearchgate.net Chemoinformatics and computational modeling can play a crucial role in exploring the chemical space around the this compound scaffold and designing libraries of related compounds with improved properties. nih.gov
By analyzing the structure-activity relationships of known pyrrolidine-based compounds, it is possible to identify key structural features that are important for biological activity. This information can then be used to design new molecules with enhanced potency, selectivity, and pharmacokinetic properties. Virtual screening and docking studies can also be used to predict the binding of these compounds to specific biological targets, helping to prioritize synthetic efforts.
The design of focused libraries based on the this compound scaffold could lead to the discovery of new drug candidates for a variety of diseases.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time can provide valuable insights into reaction mechanisms and help to optimize reaction conditions. acs.org Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, can be used to track the concentration of reactants, intermediates, and products throughout the course of a reaction. acs.orgresearchgate.net
The application of these techniques to the synthesis of this compound could provide a wealth of information about the reaction kinetics and mechanism. This would allow for the rapid optimization of reaction parameters, such as temperature, pressure, and catalyst loading, leading to improved yields and purities. Furthermore, the use of in-situ spectroscopy can enhance the safety of chemical processes by providing early warnings of any deviations from normal operating conditions.
Q & A
Q. What protocols ensure reproducibility in fluorinated pyrrolidine synthesis?
- Answer: Critical steps:
- Dry conditions : Use molecular sieves for moisture-sensitive Suzuki couplings .
- Catalyst activation : Pre-treat Pd catalysts with PPh₃ to prevent aggregation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
